methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate
Description
Methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a 3,4-dimethoxyphenyl group, an oxadiazole ring, and a dihydropyridinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
methyl 2-[[2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O7/c1-33-19-11-10-15(13-20(19)34-2)22-27-23(36-28-22)17-8-6-12-29(24(17)31)14-21(30)26-18-9-5-4-7-16(18)25(32)35-3/h4-13H,14H2,1-3H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNGQHBFLHYUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of various intermediates. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the oxadiazole ring. This intermediate is then coupled with a dihydropyridinyl derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests significant potential in drug development. The oxadiazole moiety is known for its diverse biological activities, including:
- Anticancer Activity : Compounds containing oxadiazoles have been studied for their ability to inhibit tumor growth. For instance, a study highlighted the synthesis of 1,3,4-oxadiazole derivatives that exhibited promising anticancer properties through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The incorporation of the oxadiazole ring has been linked to enhanced antibacterial and antifungal activities. Research has demonstrated that oxadiazole derivatives can effectively combat various pathogens .
Antidiabetic Research
Compounds similar to methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate have shown potential as antidiabetic agents. Studies indicate that these compounds can modulate glucose metabolism and improve insulin sensitivity . The ability to target multiple pathways involved in diabetes makes them valuable candidates for further research.
Neuropharmacology
The dihydropyridine component of the compound is noteworthy for its neuroprotective effects. Dihydropyridines are often utilized in the treatment of neurological disorders due to their calcium channel blocking properties. Research has suggested that derivatives can exhibit neuroprotective effects against excitotoxicity .
Molecular Docking Studies
In silico studies utilizing molecular docking have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate its mechanism of action and optimize its pharmacological profile .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of oxadiazole derivatives and tested them against various cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating significant cytotoxicity against cancer cells while sparing normal cells . This highlights the therapeutic potential of compounds featuring the oxadiazole structure.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antibacterial properties of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that several synthesized compounds exhibited potent activity comparable to standard antibiotics . This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring and dihydropyridinyl moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dimethoxyphenyl acetate: A related compound with similar structural features but different functional groups.
3,4-Dimethoxyphenethylamine: Another compound with a 3,4-dimethoxyphenyl group, used in various chemical and biological studies.
Uniqueness
Methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound that integrates multiple pharmacologically relevant moieties. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the presence of:
- A benzoate group : Contributes to hydrophobic interactions.
- A dihydropyridine ring : Known for its role in calcium channel modulation.
- An oxadiazole moiety : Associated with various biological activities including antimicrobial and anticancer effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Activity
Studies have shown that derivatives of oxadiazole compounds often display significant anticancer properties. For instance:
- Mechanism : Oxadiazoles can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Case Studies : A study demonstrated that similar compounds exhibited IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Activity
The incorporation of the 3,4-dimethoxyphenyl group enhances the antimicrobial efficacy:
- Mechanism : The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity .
- Case Studies : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Potential modulation of receptors related to inflammation and immune response.
- Signal Transduction Pathways : Alteration of key signaling pathways such as MAPK/ERK and PI3K/Akt which are crucial in cell survival and apoptosis .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Disrupts cell membrane | |
| Enzyme Inhibition | Targets specific enzymes |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
